![molecular formula C7H9NOS B3019984 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole CAS No. 2166739-22-4](/img/structure/B3019984.png)
4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It is a thiazole derivative that possesses a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Aminomethylation Reactions
4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole: has been utilized in enantioselective aminomethylation reactions. Specifically, a three-component enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline was achieved in an aqueous medium using pseudoephedrine as a chiral catalyst. This reaction led to the formation of optically pure amino keto ethers of the aromatic series in high yields. These compounds have potential applications in pharmaceutical synthesis and natural product preparation .
C–C Bond Formation
The described reaction involving 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole can also be employed for forming new C–C bonds. This capability is valuable in organic synthesis, where the introduction of aminoalkyl substituents into molecules with labile hydrogen atoms is essential .
Biological Activity Enhancement
Organic compounds bearing an allyl group, such as 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole , exhibit diverse pharmacological activities. By introducing alkylamino groups and forming chiral nitrogen-containing fragments, the biological activity of these compounds can be enhanced. Such modifications are of interest in drug development and medicinal chemistry .
Regioselectivity and Diastereoisomeric Purity
The reaction involving 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole was regioselective, leading to the formation of anti/syn-isomeric amino keto ethers.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have a broad spectrum of pharmacological activity .
Mode of Action
It has been involved in a three-component enantioselective catalytic aminomethylation reaction . This reaction was performed in an aqueous medium with pseudoephedrine as a chiral catalyst, resulting in optically pure amino keto ethers of the aromatic series .
Biochemical Pathways
The compound has been implicated in the Mannich reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis . This reaction is widely used for the preparation of pharmaceuticals and natural products . The Mannich reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom .
Pharmacokinetics
The compound’s solubility in water, which can influence its bioavailability, has been utilized in the aforementioned aminomethylation reaction .
Result of Action
The result of the action of 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole is the formation of anti/syn products, optically pure amino keto ethers of the aromatic series, in high yields . These products were confirmed by 1H and 13C NMR and mass spectra .
Action Environment
The action of 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole can be influenced by environmental factors such as the reaction medium. For instance, the aminomethylation reaction was performed in an aqueous medium, which is a useful solvent for organic synthesis due to its safety and low cost .
properties
IUPAC Name |
4-methyl-2-prop-2-enoxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-3-4-9-7-8-6(2)5-10-7/h3,5H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFHQXHKMRZWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.